molecular formula C12H15IO4 B11054172 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole

5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole

Cat. No.: B11054172
M. Wt: 350.15 g/mol
InChI Key: RBZUFWFPAQNBQA-UHFFFAOYSA-N
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Description

5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with iodopropyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole typically involves the iodination of a suitable precursor. One common method is the reaction of 4,7-dimethoxy-1,3-benzodioxole with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The iodopropyl group can facilitate binding to specific sites, while the methoxy groups may influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole is unique due to the presence of both iodopropyl and methoxy groups on the benzodioxole ring.

Properties

Molecular Formula

C12H15IO4

Molecular Weight

350.15 g/mol

IUPAC Name

5-(3-iodopropyl)-4,7-dimethoxy-1,3-benzodioxole

InChI

InChI=1S/C12H15IO4/c1-14-9-6-8(4-3-5-13)10(15-2)12-11(9)16-7-17-12/h6H,3-5,7H2,1-2H3

InChI Key

RBZUFWFPAQNBQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CCCI)OC)OCO2

Origin of Product

United States

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